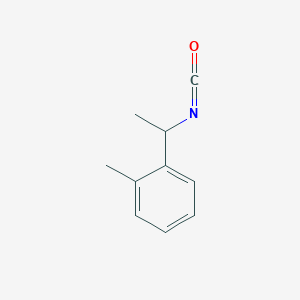

1-(1-Isocyanatoethyl)-2-methylbenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(1-Isocyanatoethyl)-2-methylbenzene is a chemical compound with the molecular formula C10H11NO. It is a derivative of benzene, featuring an isocyanate group attached to an ethyl chain, which is further substituted with a methyl group. This compound is known for its reactivity and is used in various chemical synthesis processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(1-Isocyanatoethyl)-2-methylbenzene can be synthesized through the reaction of 2-methylbenzyl alcohol with phosgene, followed by the treatment with a base to form the isocyanate group. The reaction typically requires an inert atmosphere and controlled temperature to prevent side reactions.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as distillation and purification to remove impurities and achieve the desired product specifications.

Análisis De Reacciones Químicas

Types of Reactions: 1-(1-Isocyanatoethyl)-2-methylbenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ureas or amides.

Reduction: Reduction reactions can convert the isocyanate group to an amine.

Substitution: The isocyanate group can react with nucleophiles such as alcohols, amines, and thiols to form carbamates, ureas, and thiocarbamates, respectively.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reactions with nucleophiles typically occur under mild conditions, often at room temperature or slightly elevated temperatures.

Major Products:

Oxidation: Ureas and amides.

Reduction: Amines.

Substitution: Carbamates, ureas, and thiocarbamates.

Aplicaciones Científicas De Investigación

Polymer Chemistry

Synthesis of Polyurethanes:

1-(1-Isocyanatoethyl)-2-methylbenzene is primarily utilized in the synthesis of polyurethane materials. The isocyanate group reacts with polyols to form urethane linkages, contributing to the production of flexible foams, elastomers, and coatings. This application is significant in the automotive and construction industries for producing durable and resilient materials.

Table 1: Comparison of Polyurethane Properties

| Property | Polyurethane Foam | Polyurethane Coating |

|---|---|---|

| Flexibility | High | Moderate |

| Durability | Excellent | Good |

| Resistance to Chemicals | High | Moderate |

| Application | Insulation, cushioning | Surface protection |

Biological Applications

Enzyme Inhibition Studies:

The compound has been investigated for its potential role in biological systems, particularly in studies related to enzyme inhibition. The reactive isocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that can inhibit enzymatic activity. This property has implications in drug development and biochemical research.

Case Study: Inhibition of Cancer Cell Proliferation

Research has shown that derivatives of this compound can inhibit the proliferation of cancer cells. For example, compounds derived from this structure have been tested against various cancer cell lines (e.g., MDA-MB-231 for breast cancer), showing promising results in reducing cell viability and inducing apoptosis .

Material Science

Development of Specialty Chemicals:

In material science, this compound serves as a building block for synthesizing specialty chemicals and materials with unique properties. Its reactivity allows it to be used in developing adhesives, sealants, and coatings that require specific performance characteristics.

Table 2: Applications in Material Science

| Application Type | Description |

|---|---|

| Adhesives | Strong bonding agents for various substrates |

| Sealants | Preventing fluid ingress in construction |

| Coatings | Protective layers for surfaces |

Environmental Applications

Fire Toxicity Studies:

Isocyanates have been studied for their role in fire toxicity. Research indicates that compounds like this compound can release toxic gases when burned, necessitating further investigation into their safety profiles during combustion . Understanding these properties is crucial for developing safer materials and regulations regarding their use.

Green Chemistry Initiatives

The compound's applications extend into green chemistry, where it can be used to synthesize environmentally friendly materials through less hazardous processes. The development of biodegradable polymers incorporating isocyanate functionalities is an area of active research aimed at reducing environmental impact while maintaining performance characteristics.

Mecanismo De Acción

The mechanism of action of 1-(1-Isocyanatoethyl)-2-methylbenzene involves the reactivity of the isocyanate group. This group can readily react with nucleophiles, leading to the formation of stable covalent bonds. The molecular targets include hydroxyl, amino, and thiol groups present in various substrates. The pathways involved in these reactions are typically nucleophilic addition and substitution mechanisms.

Comparación Con Compuestos Similares

1-Isocyanatoethylbenzene: Similar structure but lacks the methyl group on the benzene ring.

1-Isocyanatoethyl-4-methylbenzene: Similar structure with the methyl group in the para position.

1-Isocyanatoethyl-3-methylbenzene: Similar structure with the methyl group in the meta position.

Uniqueness: 1-(1-Isocyanatoethyl)-2-methylbenzene is unique due to the specific positioning of the isocyanate and methyl groups, which can influence its reactivity and the types of products formed in chemical reactions. This positional isomerism can lead to differences in physical properties and reactivity compared to its analogs.

Actividad Biológica

1-(1-Isocyanatoethyl)-2-methylbenzene, also known as isocyanate derivatives, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of 2-methylphenol with isocyanate precursors. The reaction is generally carried out under controlled conditions to optimize yield and purity. For example, the use of solvents like N,N-dimethylformamide (DMF) and catalysts such as triethylamine can enhance the reaction efficiency.

Antiproliferative Effects

Research has shown that various isocyanate compounds exhibit antiproliferative activity against several cancer cell lines. In a study evaluating the antiproliferative profiles of synthesized compounds similar to this compound, moderate inhibitory activities were observed against human liver (SK-Hep-1), breast (MDA-MB-231), and gastric (NUGC-3) cancer cell lines .

Table 1: Antiproliferative Activity of Isocyanate Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 22e | SK-Hep-1 | 30 |

| 22g | MDA-MB-231 | 50 |

| 22h | NUGC-3 | 40 |

Antibacterial Properties

Isocyanates have also been investigated for their antibacterial properties. Compounds derived from isocyanates showed significant activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pyogenes. The mechanism of action is believed to involve inhibition of bacterial DNA gyrase and topoisomerase IV, critical enzymes for bacterial replication .

Table 2: Antibacterial Activity of Isocyanate Derivatives

| Compound | Bacteria | MIC (µg/mL) |

|---|---|---|

| 50a | Staphylococcus aureus | 0.012 |

| 50b | Streptococcus pneumoniae | 0.015 |

The biological activity of isocyanates, including this compound, can be attributed to their ability to form covalent bonds with nucleophilic sites in proteins and nucleic acids. This reactivity can lead to modifications that disrupt normal cellular functions. For instance, the formation of adducts with cellular proteins may trigger stress responses or apoptosis in cancer cells .

Case Studies

Several case studies have highlighted the relevance of isocyanates in occupational health. For example, exposure to isocyanates has been linked to respiratory diseases such as asthma and bronchitis. A study reported that workers exposed to high concentrations of isocyanates developed significant respiratory symptoms and reduced lung function . This underscores the dual nature of isocyanates as both therapeutic agents and potential health hazards.

Propiedades

IUPAC Name |

1-(1-isocyanatoethyl)-2-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-8-5-3-4-6-10(8)9(2)11-7-12/h3-6,9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAXZVKNOZKBMQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C)N=C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.